molecular formula C6H7NO4S B1211229 2-Amino-4-hydroxybenzenesulfonic acid CAS No. 5857-93-2

2-Amino-4-hydroxybenzenesulfonic acid

Cat. No.: B1211229
CAS No.: 5857-93-2
M. Wt: 189.19 g/mol
InChI Key: BYMZHAPPSICVQH-UHFFFAOYSA-N
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Description

It appears as a white to yellow crystalline powder and is soluble in water but insoluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxybenzenesulfonic acid typically involves the reduction of 2-nitrophenol-4-sulfonic acid. There are two main methods for this reduction:

Industrial Production Methods

In industrial settings, the production of this compound often follows the hydrogenation method due to its higher yield and efficiency. The process involves dissolving 2-nitrophenol-4-sulfonic acid in water, adjusting the pH with sodium hydroxide, and then hydrogenating the solution under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-amino-4-hydroxybenzenesulfonic acid involves its ability to undergo various chemical reactions due to the presence of amino and hydroxyl groups on the benzene ring. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

2-Amino-4-hydroxybenzenesulfonic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its solubility in water and its reactivity due to the presence of both amino and hydroxyl groups.

Properties

IUPAC Name

2-amino-4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMZHAPPSICVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207288
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-93-2
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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